

Application Notes and Protocols: ZD 7155

Dosage for In Vivo Animal Models

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Compound of Interest

Compound Name: ZD 7155

Cat. No.: B15569243

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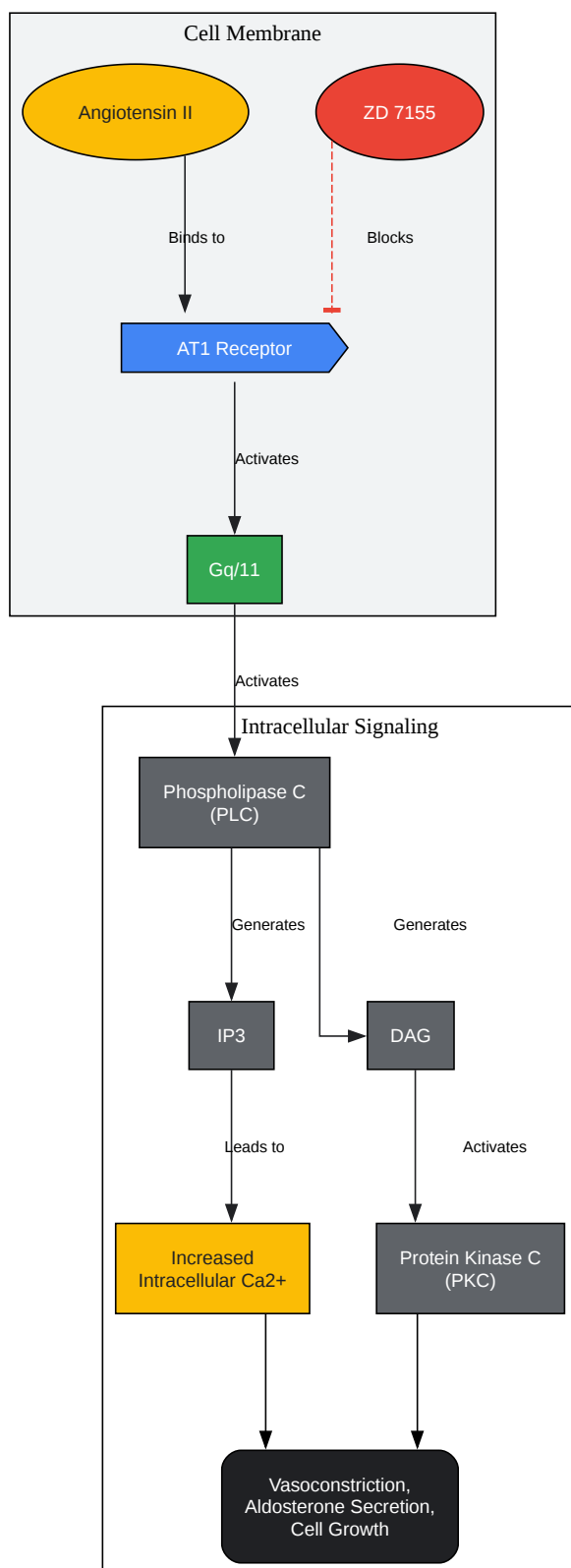
Introduction

ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and other physiological effects.[5] This document provides detailed application notes and protocols for the use of **ZD 7155** in various in vivo animal models, with a focus on dosage and administration.

Mechanism of Action

ZD 7155 selectively blocks the AT1 receptor, preventing angiotensin II from exerting its physiological effects.[1][5] This antagonism leads to vasodilation and a reduction in blood pressure, making it a valuable tool for studying the renin-angiotensin system in models of hypertension and other cardiovascular diseases.[5][6]

Signaling Pathway of Angiotensin II via AT1 Receptor and its Blockade by **ZD 7155**



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Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by **ZD 7155**.

Data Presentation: ZD 7155 Dosage in Animal Models

The following tables summarize the quantitative data on **ZD 7155** dosage from various in vivo studies.

Table 1: Intravenous Administration

Animal Model	Species/Strain	Dosage	Vehicle	Key Findings	Reference(s)
Conscious Normotensive	Rat (Sprague-Dawley)	1.082 $\mu\text{mol/kg}$ (0.51 mg/kg) bolus	Not Specified	Suppressed angiotensin II-induced pressor response for ~24 hours.	[6][7]
Spontaneously Hypertensive Rat (SHR)	Rat	1.082 $\mu\text{mol/kg}$ (0.51 mg/kg) bolus	Not Specified	Exhibited a significant antihypertensive effect.	[6][7]
Conscious, Restrained	Rat	6, 30, and 60 μg bolus	0.9% NaCl	30 and 60 μg doses significantly blocked the pressor response to exogenous Ang II. 6 μg dose reduced antidiuretic and antinatriuretic responses to a nonpressor dose of Ang II.	[8]
Critical Hypotension	Rat	0.5 mg/kg	Not Specified	Inhibited metoprine-induced increase in Mean Arterial Pressure (MAP).	[9]

Renal Hemodynamics	Lamb	100 µg/kg bolus followed by 70 µg/kg/h infusion	Not Specified	Decreased renal vascular resistance.	[10]
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Table 2: Oral Administration

Animal Model	Species/Strain	Dosage	Vehicle	Key Findings	Reference(s)
Two-Kidney, One-Clip Goldblatt Hypertensive	Rat (Sprague-Dawley)	3 mg/kg	Not Specified	Rapidly lowered and sustained blood pressure for up to 48 hours.	[11]
Streptozotocin-Induced Diabetic Neuropathy	Rat	10 mg/kg in drinking water for 1 month	Drinking Water	Prevented and corrected deficits in sensory and motor nerve conduction velocity.	[3][12]
Two-Kidney Two-Clip Goldblatt Hypertensive (Sodium Deprived)	Rat	10 mg/kg/day for 4 days	Not Specified	Caused a 33-mmHg fall in blood pressure.	[4]

Table 3: Intracerebroventricular Administration

Animal Model	Species/Strain	Dosage	Vehicle	Key Findings	Reference(s)
Sodium Depletion	Baboon	50 µg/h	Ethanol, diluted in aCSF	Reduced the intake of NaCl solution.	[13]

Experimental Protocols

Protocol 1: Intravenous Administration in Conscious Rats for Renal Function Studies

This protocol is adapted from a study investigating the interaction between angiotensin II and the sympathetic nervous system in conscious rats.[8]

1. Animal Model:

- Male Wistar rats.

2. Surgical Preparation (perform 1-2 days before the experiment):

- Anesthetize the rat with an appropriate anesthetic (e.g., methohexital sodium, intraperitoneally).
- Insert polyethylene catheters into a femoral vein (for infusions) and a femoral artery (for blood pressure monitoring and blood sampling).
- Exteriorize the catheters at the neck.
- Insert a polyethylene tube into the bladder for urine collection and exteriorize it through the abdominal wall.
- For recording renal sympathetic nerve activity (RSNA), place a bipolar electrode on the left renal sympathetic nerve via a flank incision.

3. Experimental Procedure:

- Place the conscious rat in a holder that allows for steady-state urine collection.

- Allow for an equilibration period of at least 6 hours after the end of anesthesia.
- Infuse physiological saline at a rate of 60 $\mu\text{L}/\text{min}$.
- Once urine output equals the saline input for at least four 10-minute periods, begin the experimental protocol.
- Administer **ZD 7155** as an intravenous bolus injection at the desired dose (e.g., 6, 30, or 60 μg). The vehicle used is 0.9% NaCl.[8]
- Collect urine in 10-minute fractions.
- Monitor mean arterial blood pressure and heart rate continuously.
- To confirm AT1 receptor blockade, a bolus of angiotensin II (e.g., 20 ng) can be administered intravenously before and after **ZD 7155** administration to assess the pressor response.[8]

Protocol 2: Oral Administration in a Hypertensive Rat Model

This protocol is based on a study using the two-kidney, one-clip Goldblatt hypertensive rat model.[11]

1. Animal Model:

- Male Sprague-Dawley rats.
- Induce Goldblatt hypertension by placing a silver clip on the left renal artery and performing a right nephrectomy.

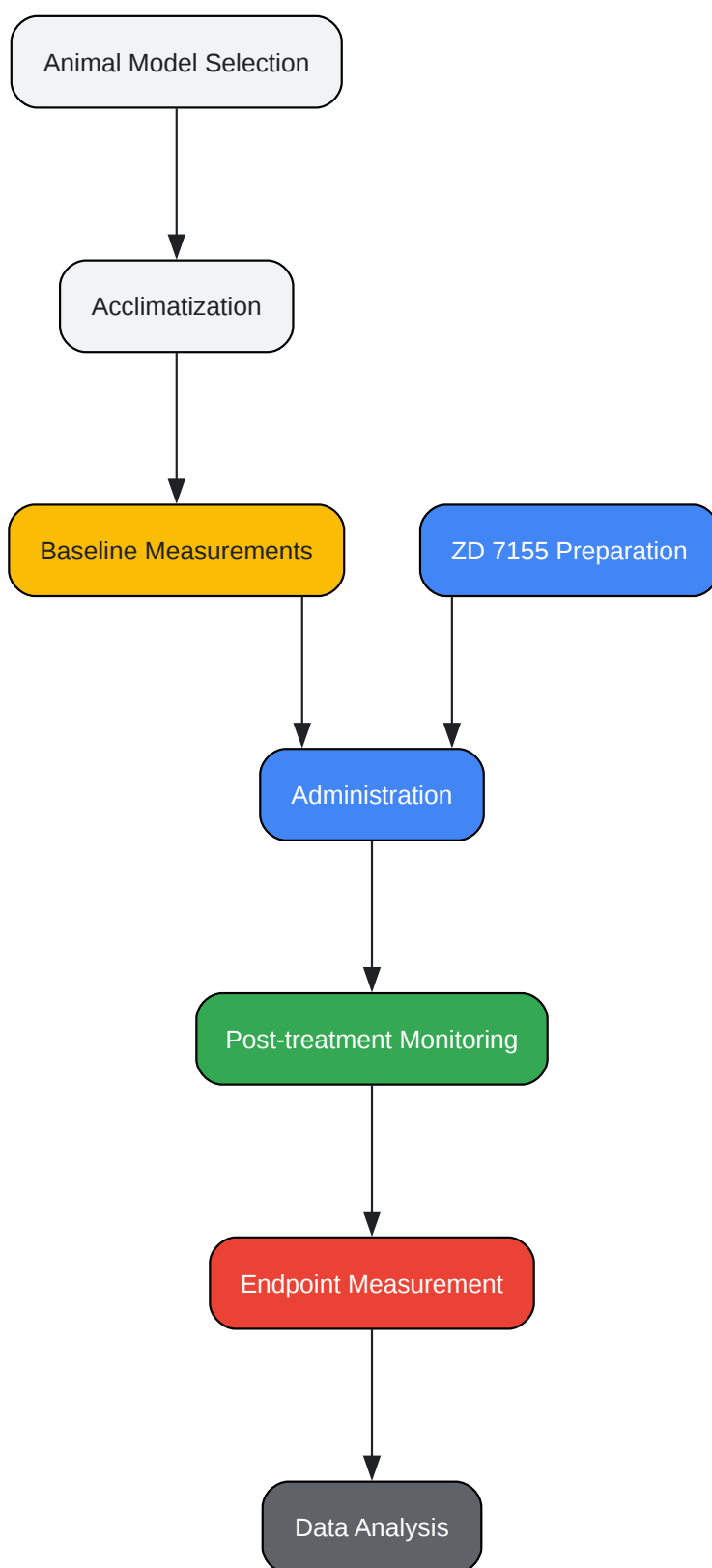
2. Drug Preparation and Administration:

- Prepare **ZD 7155** for oral administration. While the specific vehicle was not mentioned in this study, a common method is to suspend the compound in a vehicle like 0.5% carboxymethyl cellulose.
- Administer **ZD 7155** orally via gavage at the desired dose (e.g., 3 mg/kg).[11]

3. Experimental Procedure:

- Monitor systolic blood pressure and heart rate at various time points post-administration (e.g., up to 48 hours) using a tail-cuff method or telemetry.[11]
- At the end of the study, animals can be euthanized, and tissues (e.g., aorta, kidney, adrenal gland) can be collected for further analysis, such as receptor binding assays.[11]

General Experimental Workflow for In Vivo **ZD 7155** Studies



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Caption: A generalized workflow for conducting in vivo experiments with **ZD 7155**.

Vehicle Preparation for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and stability of **ZD 7155** for in vivo administration. While some studies use simple saline solutions, others may require co-solvents. [8]

Recommended Vehicle Formulations:

- For Intravenous Injection:
 - 0.9% Saline: If **ZD 7155** is sufficiently soluble. [8]
 - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common co-solvent system for poorly soluble compounds. [1]
 - 10% DMSO, 90% (20% SBE- β -CD in Saline): An alternative for improving solubility. [1]
- For Oral Gavage:
 - 10% DMSO, 90% Corn Oil. [1]
 - 0.5% Carboxymethyl cellulose (CMC) in water.

Preparation Protocol (Example using co-solvents):

- Prepare a stock solution of **ZD 7155** in DMSO.
- Sequentially add the other co-solvents (e.g., PEG300, Tween-80) and mix thoroughly after each addition.
- Finally, add saline or water to reach the final desired concentration and volume.
- It is recommended to prepare the working solution fresh on the day of the experiment. [1]

Considerations for Experimental Design

- Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle itself.

- Dose-Response Studies: It is advisable to perform a dose-response study to determine the optimal dose for the specific animal model and desired effect.[8]
- Duration of Action: **ZD 7155** has been shown to have a long duration of action, which should be considered when designing the dosing schedule.[6][7][11]
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should consult the primary literature for detailed methodologies.

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